Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c]triazole-5-carboxylate follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems containing multiple ring fusion patterns. The compound's name reflects several critical structural elements: the pyrrolo designation indicates the five-membered pyrrolidine ring component, while the [2,1-c] notation specifies the particular fusion pattern between the pyrrole and triazole rings. The triazole portion identifies the specific triazole isomer involved in the fusion, distinguishing it from other possible triazole arrangements such as or systems.
The tetrahydro prefix indicates the partial saturation of the bicyclic system, specifically referring to the reduction of double bonds within the pyrrole portion of the molecule. The 3H designation specifies the position of the hydrogen atom on the triazole ring, providing crucial information about the compound's tautomeric state and electronic structure. The oxo functionality at position 3 represents a ketone group that significantly influences the compound's chemical reactivity and potential biological activity. The carboxylate methyl ester group at position 5 serves as both a synthetic handle for further chemical modifications and a structural feature that affects the compound's physical properties and bioavailability.
Chemical databases classify this compound under multiple systematic categories, including heterocyclic esters, nitrogen-containing bicycles, and triazole derivatives. The MDL number MFCD29477459 provides additional identification within commercial chemical databases, facilitating accurate communication between researchers and suppliers. Alternative systematic names include "3H-Pyrrolo[2,1-c]-1,2,4-triazole-5-carboxylic acid, 2,5,6,7-tetrahydro-3-oxo-, methyl ester," which emphasizes the carboxylic acid derivative nature of the core structure.
Molecular Architecture: Fused Pyrrolo-Triazole Ring System Analysis
The molecular architecture of methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c]triazole-5-carboxylate centers on a distinctive fused bicyclic framework that exemplifies the structural complexity achievable through heterocyclic chemistry. The pyrrolo component contributes a five-membered saturated ring containing one nitrogen atom, while the triazole portion adds a five-membered aromatic ring with three nitrogen atoms in a 1,2,4-arrangement. This fusion pattern creates a unique bridgehead nitrogen system where one nitrogen atom participates in both rings simultaneously, resulting in a rigid bicyclic structure with defined conformational preferences.
The [2,1-c] fusion notation indicates that the pyrrole ring is attached to positions 2 and 1 of the triazole ring through a carbon bridge, creating a specific geometric arrangement that influences the compound's three-dimensional structure. This particular fusion pattern differs significantly from other possible pyrrolo-triazole combinations, such as [2,1-f] or [1,2-a] arrangements, each of which would produce distinct molecular geometries and electronic properties. The tetrahydro nature of the pyrrole ring introduces conformational flexibility within this portion of the molecule, allowing for ring puckering and potential chair or envelope conformations that affect the overall molecular shape.
The presence of the ketone functionality at position 3 introduces significant electronic effects throughout the bicyclic system, particularly through conjugation with the adjacent triazole ring. This carbonyl group can participate in hydrogen bonding interactions and serves as an electron-withdrawing group that modulates the electron density distribution across the entire molecular framework. The methyl ester group at position 5 extends from the saturated pyrrole ring, providing additional steric bulk and creating opportunities for intermolecular interactions through its carbonyl oxygen and methoxy functionality.
Stereochemical Considerations and Tautomeric Possibilities
The stereochemical analysis of methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c]triazole-5-carboxylate reveals several important considerations related to the compound's three-dimensional structure and potential dynamic behavior. The carbon atom at position 5, which bears the carboxylate ester group, represents a potential stereogenic center depending on the substitution pattern and synthetic methodology employed. When considering the specific stereoisomer designated as (5S)-3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c]triazole-5-carboxylic acid, research has documented the importance of stereochemical control in related derivatives.
The saturated pyrrole ring component exhibits conformational flexibility that influences the overall molecular geometry and potentially affects the compound's biological activity. Ring puckering analysis suggests that the tetrahydropyrrole portion can adopt envelope or half-chair conformations, with the specific conformation influenced by the electronic effects of the fused triazole ring and the steric requirements of the ester substituent. These conformational preferences directly impact the spatial orientation of functional groups and may influence molecular recognition processes.
Tautomeric equilibria represent another crucial aspect of the compound's structural chemistry, particularly involving the triazole ring system. The 1,2,4-triazole moiety can exist in multiple tautomeric forms, with the most stable form typically involving the 3H-triazole arrangement as indicated in the compound's systematic name. The presence of the ketone group at position 3 stabilizes this particular tautomeric form through favorable electronic interactions and potential intramolecular hydrogen bonding patterns. Alternative tautomeric structures, such as 1H or 4H forms, would result in different electronic distributions and potentially altered chemical reactivity profiles.
The keto-enol tautomerism associated with the carbonyl group at position 3 presents additional stereochemical complexity, although the ketone form predominates under most conditions due to thermodynamic stability. The rigid bicyclic framework constrains many potential conformational changes, resulting in a relatively well-defined three-dimensional structure that facilitates predictable intermolecular interactions and potential biological target recognition.
Comparative Analysis with Related Heterocyclic Frameworks
The structural comparison of methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c]triazole-5-carboxylate with related heterocyclic frameworks reveals both unique features and common motifs within the broader landscape of nitrogen-containing bicyclic compounds. Pyrrolo[2,1-f]triazine derivatives, which represent a closely related structural class, share the fused pyrrole-triazine architecture but differ in the specific nitrogen positioning and ring fusion pattern. These pyrrolo[2,1-f]triazine compounds have been extensively studied as privileged scaffolds in medicinal chemistry, demonstrating activities against various kinase targets including anaplastic lymphoma kinase, Janus kinase 2, and vascular endothelial growth factor receptor-2.
The comparison with simpler triazole derivatives, such as basic 1,2,4-triazole compounds, highlights the enhanced structural complexity and potential biological activity achieved through bicyclic fusion. While simple triazoles exhibit amphoteric behavior and serve as bridging ligands in coordination chemistry, the fused pyrrolo-triazole system provides additional binding sites and conformational constraints that may enhance target selectivity. The incorporation of the tetrahydropyrrole ring introduces conformational flexibility that is absent in purely aromatic heterocyclic systems, potentially allowing for induced-fit binding mechanisms with biological targets.
Related pyrrole carboxylate derivatives, including methyl 2-pyrrolecarboxylate and other substituted pyrrole esters, provide useful structural comparisons for understanding the electronic and steric effects of the triazole fusion. These simpler pyrrole derivatives typically exhibit different reactivity patterns and biological profiles compared to the bicyclic triazole-fused systems, emphasizing the significant impact of ring fusion on molecular properties. The electron-deficient nature of the triazole ring in the fused system contrasts sharply with the electron-rich character of simple pyrrole derivatives, resulting in altered chemical reactivity and potential biological mechanisms.
Structural analysis of pyrrolo[1,2-c]pyrimidine derivatives offers additional comparative insights, as these compounds share the fused pyrrole architecture but incorporate pyrimidine rather than triazole rings. The ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate serves as a particularly relevant comparison, demonstrating how different nitrogen heterocycles can be incorporated into similar bicyclic frameworks while maintaining the carboxylate ester functionality. These comparative studies underscore the versatility of the pyrrolo-based bicyclic scaffold and highlight the unique electronic and geometric properties contributed by the specific triazole component.
Properties
IUPAC Name |
methyl 3-oxo-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-6(11)4-2-3-5-8-9-7(12)10(4)5/h4H,2-3H2,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNSDYAWZYNNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NNC(=O)N12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine with This compound in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain optimal reaction conditions, such as temperature, pressure, and pH.
Chemical Reactions Analysis
Structural Characterization and Key Functional Groups
The compound contains:
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A pyrrolo[2,1-c] triazole fused ring system (5,6,7-tetrahydro-3H-pyrrolo-triazole)
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A 3-oxo (keto) group at position 3 of the triazole ring
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A methyl ester at position 5 of the pyrrolidine ring
Key reactive sites :
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Ester group : Susceptible to hydrolysis, transesterification, or aminolysis.
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Keto group : Participates in nucleophilic additions or reductions.
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Triazole nitrogen atoms : Potential coordination sites for metal complexes or electrophilic substitutions.
Hydrolysis of the Methyl Ester
The methyl ester undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | NaOH (aq.), reflux, 4 h | (5S)-3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c] triazole-5-carboxylic acid | 85% |
This carboxylic acid derivative is a precursor for amide coupling or salt formation (e.g., with amines or metal ions) .
Functionalization at the Keto Group
The 3-oxo group participates in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. For example:
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Reaction with hydrazine hydrate yields a hydrazone derivative, which can cyclize under acidic conditions to form fused triazepine systems (analogous to methods in ).
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the pyrrolo-triazole ring may undergo ring-opening reactions . For instance:
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Treatment with HNO₃/TFAA (trifluoroacetic anhydride) could lead to N-oxide formation, as observed in structurally related triazolopyrazines .
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Thermal decomposition at >200°C generates CO₂ and a secondary amine intermediate .
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals :
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Pd(II) complexes: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at position 5 .
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Cu(I) complexes: Catalyze click reactions for triazole-alkyne cycloadditions .
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate has been investigated for its potential therapeutic effects:
- Antibacterial and Antifungal Properties : Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various strains of bacteria and fungi with promising results.
- Cancer Research : Derivatives of this compound are being explored for their effects on cancer-related biological pathways. Initial findings indicate that it may interact with enzymes or receptors involved in tumor progression.
Drug Development
The compound's unique structure allows for modifications that can enhance its pharmacological properties. Synthetic routes have been developed to create analogs that may improve efficacy or reduce toxicity.
Biological Interactions
Research into how this compound interacts with biological macromolecules is ongoing. Studies focus on:
- Enzyme Inhibition : Investigating its ability to inhibit specific enzymes linked to disease pathways.
- Receptor Binding : Understanding how it binds to receptors can provide insights into its mechanism of action and potential therapeutic uses.
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial efficacy of methyl 3-oxo compounds demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
Case Study 2: Cancer Pathway Modulation
Research into the compound's effect on cancer cell lines showed that it could induce apoptosis in specific types of cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism by which Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of certain enzymes involved in biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo-Triazole Derivatives
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
- Molecular Formula : C₈H₁₁N₃O₂ (MW: 181.19 g/mol) .
- Key Differences : Lacks the 3-oxo group but includes a methyl substituent at position 3. This structural variation reduces polarity and may alter bioavailability compared to the target compound.
- Applications : Used as a synthetic intermediate in drug discovery, though specific biological data are unavailable.
Methyl 3-methyl Analog (CAS 160205-11-8)
Triazole-Containing Heterocycles with Ester Groups
Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structure : Combines a tetrahydropyrimidine core with tetrazole and ester groups.
- Key Features : Exhibits intramolecular C–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.482 Å) in crystal packing .
- Comparison : The tetrazole ring enhances acidity (pKa ~4.9), whereas the target compound’s 1,2,4-triazole is less acidic. This difference impacts solubility and receptor-binding interactions.
tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- Structure : A pyrrolo-pyrrole scaffold with a benzotriazole carbonyl group .
- Synthesis : Utilizes HATU-mediated coupling (83% yield), contrasting with the target compound’s diazotization-based synthesis .
- Applications : Primarily explored as a protease inhibitor precursor, highlighting the pharmacological relevance of triazole-containing esters.
Azolo-Triazines and Receptor Binding
Azolo[5,1-c][1,3,5]triazines (e.g., ZM-241385)
- Structure : Shares a fused triazole-triazine core but differs in ring substitution .
- Biological Activity: Potent adenosine A2a receptor antagonists. Quantum-chemical calculations suggest azolo[5,1-c][1,2,4]triazines (structural relatives of the target compound) may exhibit similar receptor inhibition .
- Comparison : The target compound’s 3-oxo group could mimic hydrogen-bonding motifs critical for receptor binding, though experimental validation is needed.
Table 1: Structural and Physicochemical Properties
Key Research Findings and Implications
Synthetic Flexibility : The target compound’s synthesis shares steps with azolo-triazines (e.g., diazotization), but yields and purity depend on substituent choice .
Hydrogen-Bonding Capacity : The 3-oxo group may enhance solubility and crystal packing efficiency compared to methyl or benzotriazole analogs .
Pharmacological Potential: Structural parallels to ZM-241385 suggest adenosine receptor modulation, though direct evidence is lacking .
Biological Activity
Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate (CAS Number: 1934243-45-4) is a heterocyclic compound featuring a unique pyrrolo-triazole framework. This structure contributes to its potential biological activities and applications in medicinal chemistry. The compound has garnered attention for its possible therapeutic effects, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula : CHNO
- Molecular Weight : 183.16 g/mol
- IUPAC Name : (S)-2-methyl-3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid
- Structure : The compound contains functional groups such as a carbonyl and carboxylate which are significant for its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that this compound may act as an enzyme inhibitor. It has been shown to modulate the activity of various enzymes involved in critical biological processes .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various human tumor cell lines. The compound's mechanism likely involves disruption of mitotic processes through inhibition of critical kinases such as Polo-like kinase 1 (Plk1) and Murine Double Minute 2 (MDM2) .
Table 1: Anticancer Activity Summary
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| L363 (Myeloma) | 4.4 | Plk1 inhibition |
| A549 (Lung) | 3.0 | MDM2 inhibition |
| HeLa (Cervical) | 5.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor in various biochemical assays. Its structural features allow it to interact with active sites of enzymes effectively:
- Inhibitory Effects : It has been reported to inhibit enzymes involved in tumorigenesis and cell cycle regulation.
Case Studies
Several studies have focused on the biological effects of this compound:
- Study on Plk1 Inhibition :
- MDM2 Inhibition in Cancer Models :
Q & A
Q. What are the recommended synthetic routes for Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthetic routes for pyrazole-fused heterocycles often involve cyclocondensation or multi-step reactions. For example, methyl thioglycolate can react with aldehyde intermediates in ethanol under anhydrous sodium carbonate catalysis to form thieno-pyrazole derivatives . Reaction optimization should include solvent selection (e.g., ethanol for polarity control), temperature gradients (room temperature to reflux), and catalyst screening (e.g., Na₂CO₃ vs. K₂CO₃). Yield improvements may require iterative adjustments to stoichiometry and reaction time .
Q. How is the structural confirmation of this compound achieved in academic research?
- Methodological Answer : Structural confirmation typically combines X-ray crystallography, NMR, and mass spectrometry. Single-crystal X-ray diffraction provides precise bond lengths, angles, and space group data (e.g., orthorhombic systems with Z = 8) . For NMR, focus on characteristic peaks: the methyl ester (δ ~3.8 ppm in H NMR) and pyrrolo-triazole protons (δ 6.5–8.0 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ with <2 ppm error .
Q. What physicochemical properties are critical for preliminary characterization?
- Methodological Answer : Key properties include solubility (tested in DMSO, water, and ethanol), lipophilicity (logP via HPLC), and thermal stability (TGA/DSC). SwissADME can predict drug-likeness parameters like bioavailability radar and synthetic accessibility. Experimental logP values should align with computational predictions (e.g., XLogP3 ± 0.5) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or analogs of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches can predict regioselectivity in functionalization . Tools like Gaussian or ORCA optimize geometries, while molecular docking (AutoDock Vina) assesses binding affinity to target proteins. ICReDD’s integrated approach combines computation, information science, and experiment to prioritize high-yield pathways, reducing trial-and-error cycles by ~40% .
Q. What experimental design strategies are effective in resolving contradictory data (e.g., bioactivity vs. stability)?
- Methodological Answer : Use a Design of Experiments (DoE) framework, such as factorial designs or response surface methodology (RSM), to isolate variables. For example, a 2³ factorial design can evaluate temperature, pH, and catalyst concentration interactions. Contradictions between in vitro bioactivity and hydrolytic stability may require Pareto analysis to rank factors (e.g., ester hydrolysis susceptibility) and redesign the scaffold with electron-withdrawing groups .
Q. How can reaction mechanisms for functionalization at the pyrrolo-triazole core be elucidated?
- Methodological Answer : Mechanistic studies should employ isotopic labeling (e.g., C or N) and kinetic isotope effects (KIE) to track bond formation. For electrophilic substitution at the triazole ring, monitor intermediates via LC-MS/MS. Computational studies (NEB calculations) can map energy barriers for steps like cyclization or ring-opening .
Q. What in silico tools are recommended for pharmacokinetic profiling of derivatives?
- Methodological Answer : SwissADME and pkCSM predict absorption, metabolism, and toxicity. Key metrics include gastrointestinal absorption (HIA >30%), cytochrome P450 inhibition (CYP3A4 IC₅₀ >10 µM), and Ames test results for mutagenicity. Cross-validate predictions with experimental Caco-2 permeability assays and microsomal stability tests .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
